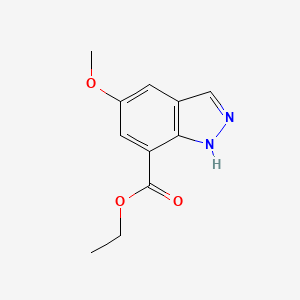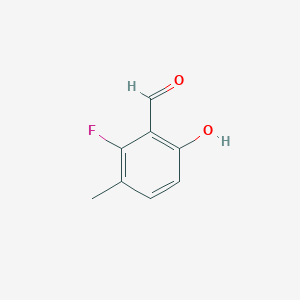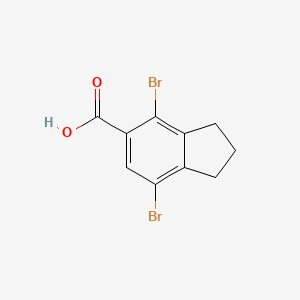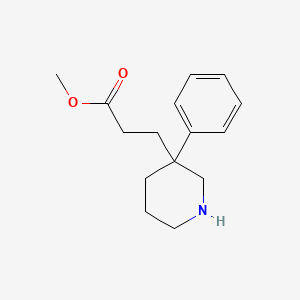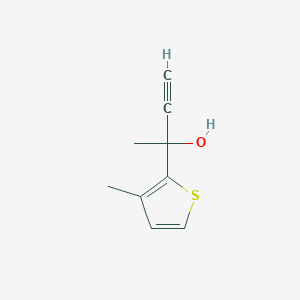
2-(3-Methylthiophen-2-yl)but-3-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylthiophen-2-yl)but-3-yn-2-ol is an organic compound that belongs to the class of alkynyl alcohols It is characterized by the presence of a thiophene ring substituted with a methyl group and an alkynyl alcohol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylthiophen-2-yl)but-3-yn-2-ol typically involves the condensation of acetylene and acetone, a reaction that can be promoted using either a base (Favorskii reaction) or Lewis acid catalysts . The reaction conditions generally include the use of solvents such as ethanol and the addition of catalysts to facilitate the reaction.
Industrial Production Methods
On an industrial scale, this compound is produced as a precursor to terpenes and terpenoids . The compound is also used as an intermediate in the synthesis of various agrochemical and specialty chemical products .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylthiophen-2-yl)but-3-yn-2-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkynyl group to alkenyl or alkyl groups.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, carboxylic acids, alkenes, and substituted alcohols.
Scientific Research Applications
2-(3-Methylthiophen-2-yl)but-3-yn-2-ol has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Methylthiophen-2-yl)but-3-yn-2-ol involves its interaction with molecular targets and pathways within biological systems. The compound’s alkynyl alcohol functional group allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Methylbut-3-yn-2-ol: This compound is similar in structure but lacks the thiophene ring.
3-Butyn-2-ol: Another related compound, which is used in the manufacture of agrochemical and specialty chemical products.
Uniqueness
2-(3-Methylthiophen-2-yl)but-3-yn-2-ol is unique due to the presence of the thiophene ring, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other alkynyl alcohols and contributes to its specific applications in research and industry.
Properties
Molecular Formula |
C9H10OS |
|---|---|
Molecular Weight |
166.24 g/mol |
IUPAC Name |
2-(3-methylthiophen-2-yl)but-3-yn-2-ol |
InChI |
InChI=1S/C9H10OS/c1-4-9(3,10)8-7(2)5-6-11-8/h1,5-6,10H,2-3H3 |
InChI Key |
NQHGFRDQOSQWSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(C)(C#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



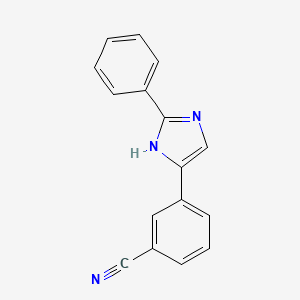
![5-hydroxy-6-(3-methylbut-2-en-1-yl)-2-[(1E)-pent-1-en-1-yl]-1-benzofuran-4-carbaldehyde](/img/structure/B13889184.png)
![3-[[4-Chloro-3-(trifluoromethyl)phenoxy]methyl]azetidine](/img/structure/B13889189.png)
![6-[2-[(2,2-Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13889194.png)
![tert-butyl 4-[(5-ethoxycarbonyl-1H-pyrazol-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B13889196.png)
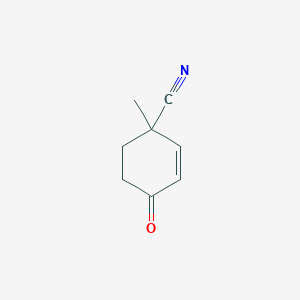

![(2S)-2-[(Triphenylmethyl)amino]propanoic acid; diethylamine](/img/structure/B13889209.png)
